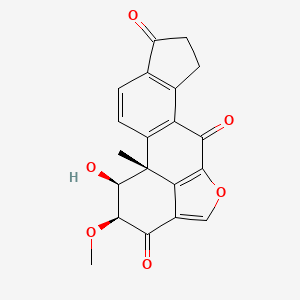
Viridin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Viridin is an antifungal metabolite produced by the fungus Gliocladium virens. This compound was first reported in 1945 and is known for its potent, irreversible inhibition of phosphoinositide 3-kinases (PI3Ks) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of viridin involves constructing the complex polycyclic structure and the all-carbon quaternary center stereoselectively. Various methods have been developed, including intramolecular Heck reaction, Friedel-Crafts reaction, allyl migration, and metal-hydride atom transfer (MHAT) radical reaction . One approach involves synthesizing key intermediates, such as a furan derivative in eight steps with a 30% overall yield and an indane derivative in ten steps with a 5.8% overall yield .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most research focuses on laboratory-scale synthesis for scientific studies.
Chemical Reactions Analysis
Types of Reactions
Viridin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form viridiol and other derivatives.
Reduction: Reduction reactions can modify the furan ring and other functional groups.
Substitution: Substitution reactions can occur at various positions on the steroid framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
Major products formed from these reactions include viridiol, demethoxyviridiol, and other derivatives with modified functional groups .
Scientific Research Applications
Viridin has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: Studied for its antifungal properties and its role in inhibiting phosphoinositide 3-kinases.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to inhibit key enzymes involved in cell growth and development.
Mechanism of Action
Viridin exerts its effects by irreversibly inhibiting phosphoinositide 3-kinases (PI3Ks). The highly strained electrophilic furan ring reacts with the amino group in a lysine side chain of PI3Ks, forming a vinylogous carbamate and inhibiting the enzyme . This inhibition disrupts the phosphorylation of inositol lipids in cell membranes, modulating the activity of intracellular proteins involved in cell growth and development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to viridin include:
Wortmannin: Another furanosteroid with a similar structure and mechanism of action.
Viridiol: A derivative of this compound with an additional hydroxyl group.
Demethoxyviridiol: A derivative of this compound lacking a methoxy group.
Demethoxythis compound: A derivative of this compound with a modified furan ring
Uniqueness
This compound is unique due to its highly strained electrophilic furan ring and its potent, irreversible inhibition of phosphoinositide 3-kinases. This makes it a valuable compound for studying enzyme inhibition and developing potential therapeutic agents .
Properties
CAS No. |
3306-52-3 |
|---|---|
Molecular Formula |
C20H16O6 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
18-hydroxy-17-methoxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11,16-trione |
InChI |
InChI=1S/C20H16O6/c1-20-11-5-3-8-9(4-6-12(8)21)13(11)16(23)17-14(20)10(7-26-17)15(22)18(25-2)19(20)24/h3,5,7,18-19,24H,4,6H2,1-2H3 |
InChI Key |
YEIGUXGHHKAURB-UHFFFAOYSA-N |
SMILES |
CC12C(C(C(=O)C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)OC)O |
Isomeric SMILES |
C[C@]12[C@@H]([C@@H](C(=O)C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)OC)O |
Canonical SMILES |
CC12C(C(C(=O)C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)OC)O |
Appearance |
Solid powder |
Key on ui other cas no. |
3306-52-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
viridin viridin A viridin B viridin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















